Senazodan
Overview
Description
Senazodan is a small molecule compound known for its role as a calcium sensitizer and phosphodiesterase III inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senazodan involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary slightly depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Senazodan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a research tool to study calcium sensitization and phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular processes involving calcium signaling.
Medicine: Explored as a potential therapeutic agent for treating heart failure and other cardiovascular conditions.
Industry: Utilized in the development of new drugs and formulations targeting cardiovascular diseases
Mechanism of Action
Senazodan exerts its effects primarily through two mechanisms:
Calcium Sensitization: this compound enhances the sensitivity of cardiac myofilaments to calcium, leading to increased contractility without a significant rise in intracellular calcium levels.
Phosphodiesterase III Inhibition: By inhibiting phosphodiesterase III, this compound increases cyclic adenosine monophosphate (cAMP) levels, which further enhances cardiac contractility and vasodilation
Comparison with Similar Compounds
Similar Compounds
Omecamtiv Mecarbil: A myosin activator used to enhance cardiac contractility.
Mavacamten: A myosin inhibitor used to treat hypertrophic cardiomyopathy.
Danicamtiv: Another myosin activator with similar applications.
AMG 594: A calcium sensitizer with potential therapeutic value in heart failure.
Uniqueness of Senazodan
This compound’s dual mechanism of action, involving both calcium sensitization and phosphodiesterase III inhibition, sets it apart from other compounds. This unique combination allows it to enhance cardiac contractility effectively while minimizing the risk of adverse effects associated with increased intracellular calcium levels .
Properties
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBRQQXYWHMEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243552 | |
Record name | Senazodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98326-32-0 | |
Record name | Senazodan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Senazodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SENAZODAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427L2I2KIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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